![molecular formula C20H16FN3O2 B5111036 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
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Overview
Description
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as FLB 457, is a chemical compound that belongs to the class of benzamide derivatives. FLB 457 is a selective dopamine D2 receptor antagonist that has been extensively studied for its potential application in the treatment of schizophrenia.
Mechanism of Action
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 acts as a dopamine D2 receptor antagonist, which means that it blocks the action of dopamine at the D2 receptor. This is believed to be the mechanism by which 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 exerts its antipsychotic effects. By blocking the action of dopamine at the D2 receptor, 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 reduces the hyperactivity of dopamine neurons in the mesolimbic pathway, which is believed to be responsible for the positive symptoms of schizophrenia.
Biochemical and Physiological Effects
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine neurons in the mesolimbic pathway, which is believed to be responsible for the positive symptoms of schizophrenia. 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 has also been shown to increase the activity of dopamine neurons in the mesocortical pathway, which is believed to be responsible for the negative symptoms of schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 in lab experiments include its high selectivity for the dopamine D2 receptor, which reduces the risk of side effects associated with non-selective dopamine antagonists. 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 also has a well-defined mechanism of action, which makes it a useful tool for studying the role of the dopamine D2 receptor in the pathophysiology of schizophrenia.
The limitations of using 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 in lab experiments include its high cost and limited availability. 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 is also a relatively new compound, and there is still much that is not known about its pharmacological properties.
Future Directions
There are a number of future directions for research on 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457. One area of research is the development of new compounds that are more selective and potent than 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457. Another area of research is the investigation of the long-term effects of 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 on the dopamine system and other neurotransmitter systems. Finally, there is a need for more research on the potential clinical applications of 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457, particularly in the treatment of schizophrenia.
Synthesis Methods
The synthesis of 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with N-(3-pyridinylmethyl)aniline in the presence of triethylamine to produce 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457.
Scientific Research Applications
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 has been extensively studied for its potential application in the treatment of schizophrenia. It has been shown to have a high affinity for the dopamine D2 receptor, which is believed to play a key role in the pathophysiology of schizophrenia. 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 has also been shown to have a high selectivity for the dopamine D2 receptor, which reduces the risk of side effects associated with non-selective dopamine antagonists.
properties
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-7-3-6-15(11-16)19(25)24-18-9-2-1-8-17(18)20(26)23-13-14-5-4-10-22-12-14/h1-12H,13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUSQOBAXHYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
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